molecular formula C6H10O3 B8615953 2-Oxoethyl butyrate

2-Oxoethyl butyrate

Cat. No. B8615953
M. Wt: 130.14 g/mol
InChI Key: YEBNSRBQIIWQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215004B1

Procedure details

As a nonlimiting example using method C in FIG. 2, (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate or the 5-acetyloxy derivative thereof may be obtained from process which includes reacting 2,2-diethoxyethyl butanoate in DCM and treating with TFA and water. This reaction yields 2-oxoethylbutanoate, which may be reacted with mercaptoacetic acid in CSA and DCM to produce the desired (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate, or with 1,4-dithiane-2,5-diol in THF to obtain the 5-acetyloxy derivative.
Name
2,2-diethoxyethyl butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8](OCC)[O:9]CC)(=[O:5])[CH2:2][CH2:3][CH3:4].C(O)(C(F)(F)F)=O.O>C(Cl)Cl>[O:9]=[CH:8][CH2:7][O:6][C:1](=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
2,2-diethoxyethyl butanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)OCC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=CCOC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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